1-Butoxy-2-chloro-4-(trifluoromethyl)benzene
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Overview
Description
1-Butoxy-2-chloro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12ClF3O. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in different functionalized benzene compounds .
Scientific Research Applications
1-Butoxy-2-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-butoxy-2-chloro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
1-Chloro-2-(trifluoromethyl)benzene: Lacks the butoxy group, making it less versatile in certain reactions.
4-Chlorobenzotrifluoride: Similar structure but different substitution pattern, leading to distinct chemical properties.
2-Chlorobenzotrifluoride: Another isomer with different reactivity and applications
Uniqueness: 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene is unique due to the presence of both butoxy and trifluoromethyl groups, which confer specific chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
1-butoxy-2-chloro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-5-4-8(7-9(10)12)11(13,14)15/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAOABXSRMSMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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